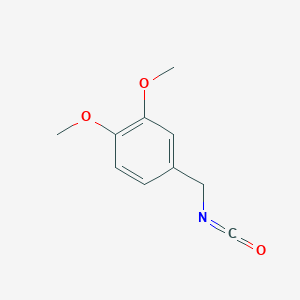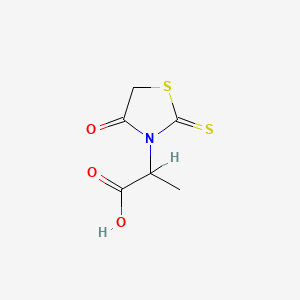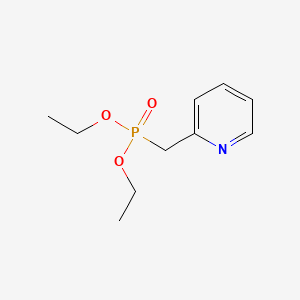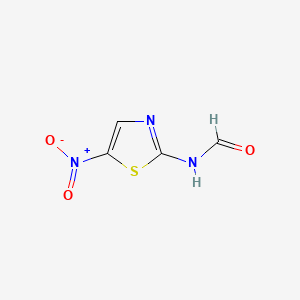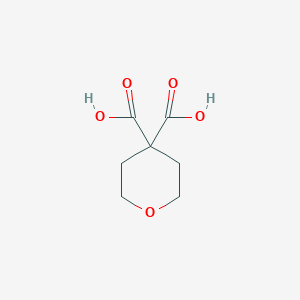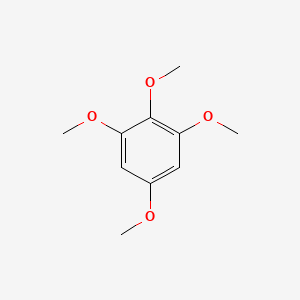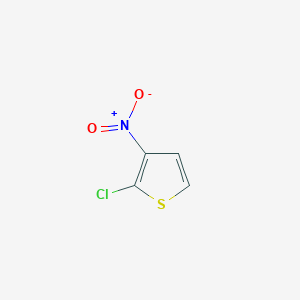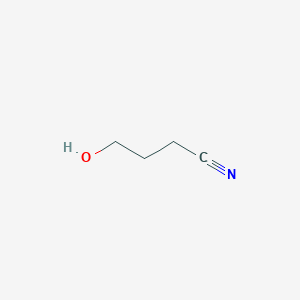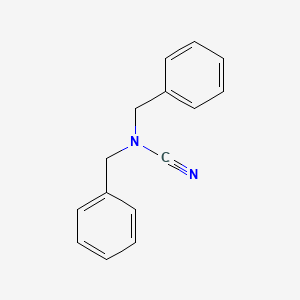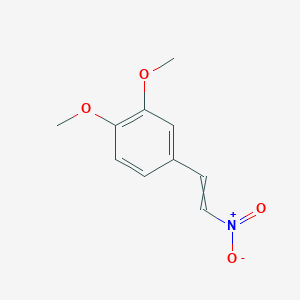
1-(3,4-Difluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have wide-ranging applications, from solvents to polymers. The focus on their recovery and purification underscores the importance of efficient separation technologies in the production of chemicals that might share similarities in processing needs with 1-(3,4-Difluorophenyl)propan-2-one (Xiu & Zeng, 2008).
Coordination Chemistry and Biological Properties
The study of coordination chemistry, particularly involving compounds like 1-(acyl/aroyl)-3-(substituted) thioureas, highlights the role of nitrogen substituents in influencing chemical properties. Such investigations can provide insights into the potential applications of 1-(3,4-Difluorophenyl)propan-2-one in forming new materials or biological interactions (Saeed, Flörke, & Erben, 2014).
Hydrogenolysis to Produce 1,3-Propanediol
Research on catalytic processes, such as the hydrogenolysis of glycerol to produce 1,3-propanediol, explores the efficiency of heterogeneous catalysts. This area of research could be relevant for exploring chemical transformations involving 1-(3,4-Difluorophenyl)propan-2-one, given the interest in catalysis and chemical production efficiency (Ruy et al., 2020).
Organic Thermoelectric Materials
The development of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene), demonstrates the potential for using organic compounds in energy-related applications. Research in this field could encompass the use of fluorinated compounds like 1-(3,4-Difluorophenyl)propan-2-one in novel material applications (Yue & Xu, 2012).
Quantitative NMR for Natural Products Analysis
The application of quantitative NMR in analyzing natural products illustrates the importance of analytical techniques in understanding the structure and purity of chemical compounds. Such methodologies could be applicable to the analysis of 1-(3,4-Difluorophenyl)propan-2-one, especially in assessing its purity and structural characteristics (Pauli, Jaki, & Lankin, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFGSFVBTWBHLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


